Cas no 2172211-89-9 (4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol)

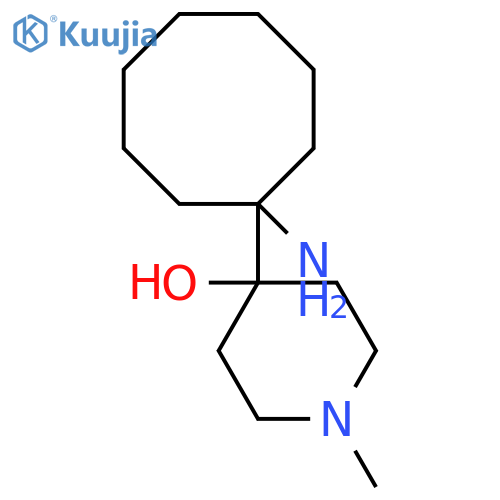

2172211-89-9 structure

商品名:4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol

- 2172211-89-9

- EN300-1646344

-

- インチ: 1S/C14H28N2O/c1-16-11-9-14(17,10-12-16)13(15)7-5-3-2-4-6-8-13/h17H,2-12,15H2,1H3

- InChIKey: LSXCLELBFIIITN-UHFFFAOYSA-N

- ほほえんだ: OC1(CCN(C)CC1)C1(CCCCCCC1)N

計算された属性

- せいみつぶんしりょう: 240.220163521g/mol

- どういたいしつりょう: 240.220163521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 49.5Ų

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1646344-0.25g |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |

2172211-89-9 | 0.25g |

$1381.0 | 2023-06-04 | ||

| Enamine | EN300-1646344-2.5g |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |

2172211-89-9 | 2.5g |

$2940.0 | 2023-06-04 | ||

| Enamine | EN300-1646344-100mg |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |

2172211-89-9 | 100mg |

$1320.0 | 2023-09-21 | ||

| Enamine | EN300-1646344-10.0g |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |

2172211-89-9 | 10g |

$6450.0 | 2023-06-04 | ||

| Enamine | EN300-1646344-1.0g |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |

2172211-89-9 | 1g |

$1500.0 | 2023-06-04 | ||

| Enamine | EN300-1646344-250mg |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |

2172211-89-9 | 250mg |

$1381.0 | 2023-09-21 | ||

| Enamine | EN300-1646344-2500mg |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |

2172211-89-9 | 2500mg |

$2940.0 | 2023-09-21 | ||

| Enamine | EN300-1646344-10000mg |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |

2172211-89-9 | 10000mg |

$6450.0 | 2023-09-21 | ||

| Enamine | EN300-1646344-500mg |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |

2172211-89-9 | 500mg |

$1440.0 | 2023-09-21 | ||

| Enamine | EN300-1646344-0.1g |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |

2172211-89-9 | 0.1g |

$1320.0 | 2023-06-04 |

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

2172211-89-9 (4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量